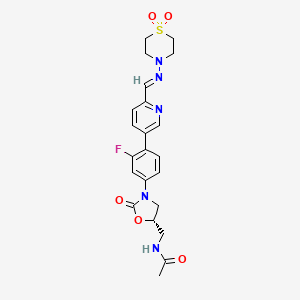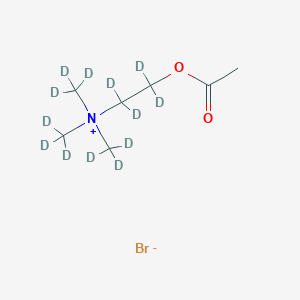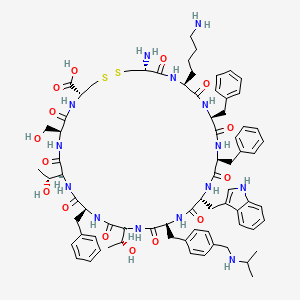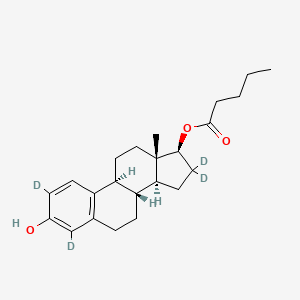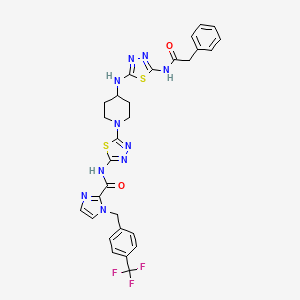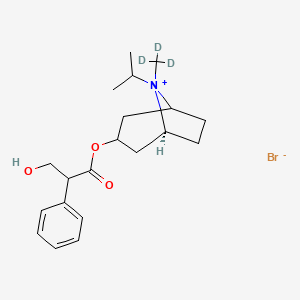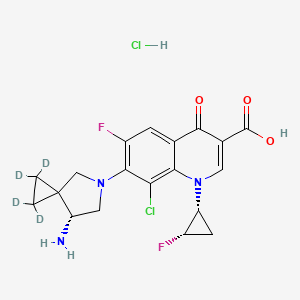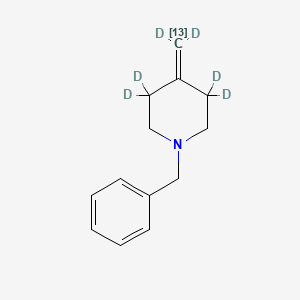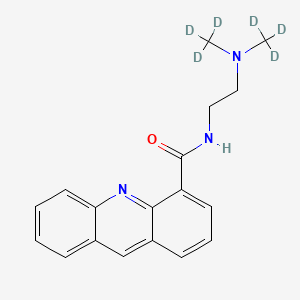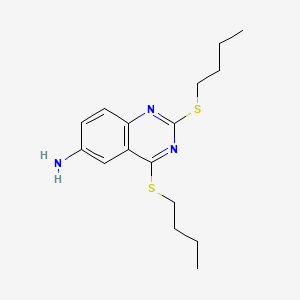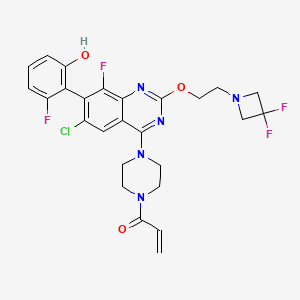
Tazarotene sulfoxide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazarotene sulfoxide-d8 is a deuterated form of tazarotene sulfoxide, a metabolite of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne vulgaris, psoriasis, and photoaging. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stability and distinguishable mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tazarotene sulfoxide-d8 typically involves the deuteration of tazarotene sulfoxide. One efficient process for the preparation of tazarotene involves starting from 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester. The synthetic pathway includes a palladium-mediated coupling reaction, which is a practical and efficient alternative to previous methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to use cost-effective reagents and avoid hazardous organometallic compounds. The key starting material, sulfoxide, is used to build the C-15 framework of the target compound through palladium-mediated coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
Tazarotene sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to tazarotene.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tazarotene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tazarotene sulfoxide-d8 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of tazarotene.
Biology: Investigating the biological effects and interactions of tazarotene metabolites.
Medicine: Researching the pharmacokinetics and pharmacodynamics of tazarotene in clinical settings.
Industry: Used in the development of new retinoid-based therapies and formulations
Mecanismo De Acción
Tazarotene sulfoxide-d8, like its parent compound tazarotene, undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RARa, RARb, and RARg, with relative selectivity for RARb and RARg. This binding modifies gene expression, leading to the therapeutic effects observed in the treatment of acne, psoriasis, and photoaging .
Comparación Con Compuestos Similares
Similar Compounds
Tretinoin: A first-generation retinoid used in the treatment of acne and photoaging.
Isotretinoin: Another first-generation retinoid used for severe acne.
Adapalene: A third-generation retinoid similar to tazarotene but with different receptor selectivity.
Uniqueness
Tazarotene sulfoxide-d8 is unique due to its deuterated form, which provides stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and metabolic research, offering insights that are not easily obtainable with non-deuterated compounds .
Propiedades
Fórmula molecular |
C21H21NO3S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
ethyl 6-[2-[1-oxo-4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
Clave InChI |
BJSYAJPOMFRVOI-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


